molecular formula C26H34N4S2 B14459458 N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) CAS No. 74404-82-3

N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)

Cat. No.: B14459458
CAS No.: 74404-82-3
M. Wt: 466.7 g/mol
InChI Key: POSIFSJOATXTMF-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) is a complex organic compound characterized by the presence of piperidine and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with thioamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A related compound with similar structural features.

    2-Methylacetylfentanyl: Another compound with a piperidine core, used in medicinal chemistry.

    Imidazole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide) is unique due to its specific combination of piperidine and thioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74404-82-3

Molecular Formula

C26H34N4S2

Molecular Weight

466.7 g/mol

IUPAC Name

N,N'-bis[phenyl(piperidin-1-yl)methyl]ethanedithioamide

InChI

InChI=1S/C26H34N4S2/c31-25(27-23(21-13-5-1-6-14-21)29-17-9-3-10-18-29)26(32)28-24(22-15-7-2-8-16-22)30-19-11-4-12-20-30/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2,(H,27,31)(H,28,32)

InChI Key

POSIFSJOATXTMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)NC(=S)C(=S)NC(C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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